REACTION_SMILES
|
[C:1](#[N:2])[CH2:3][C:4](=[O:5])[OH:6].[CH:7]1([N:8]=[C:9]=[N:10][CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1.[Cl:34][CH2:35][Cl:36].[F:22][c:23]1[c:24]([F:33])[c:25]([F:32])[c:26]([F:31])[c:27]([F:30])[c:28]1[OH:29]>>[C:1](#[N:2])[CH2:3][C:4]([O:5][c:28]1[c:23]([F:22])[c:24]([F:33])[c:25]([F:32])[c:26]([F:31])[c:27]1[F:30])=[O:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C(=NC1CCCCC1)=NC1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1c(F)c(F)c(F)c(F)c1F
|
Name
|
|
Type
|
product
|
Smiles
|
N#CCC(=O)Oc1c(F)c(F)c(F)c(F)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |